molecular formula C21H29N3O B12985111 N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B12985111
M. Wt: 339.5 g/mol
InChI Key: BZQBQHZFLANGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Alkylation: The quinoline core can be alkylated using ethyl and propyl halides under basic conditions to introduce the ethyl and propyl groups.

    Acylation: The piperidine ring can be introduced through an acylation reaction using piperidine and acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be performed on the quinoline core or the acetamide group using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions could occur at the quinoline core or the piperidine ring using various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Piperidine Derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide is unique due to its specific substitution pattern on the quinoline core and the presence of the piperidine ring, which may confer distinct biological activities and chemical properties compared to other quinoline or piperidine derivatives.

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

N-(3-ethyl-2-propylquinolin-4-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H29N3O/c1-3-10-18-16(4-2)21(17-11-6-7-12-19(17)22-18)23-20(25)15-24-13-8-5-9-14-24/h6-7,11-12H,3-5,8-10,13-15H2,1-2H3,(H,22,23,25)

InChI Key

BZQBQHZFLANGHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.